4-(3-Thienyl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-thiophen-3-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H |
InChI Key |
BYAXNRZFWMWPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSC=C2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Thienyl Piperidine Hydrochloride and Its Derivatives
Retrosynthetic Analysis and Key Disconnections for the Thienylpiperidine Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For the 4-(3-thienyl)piperidine core, the primary disconnections involve breaking the carbon-carbon and carbon-nitrogen bonds that form the piperidine (B6355638) ring and attach the thienyl group.
Two principal retrosynthetic approaches can be envisioned:
Approach A: C-C Bond Disconnection. This strategy involves disconnecting the bond between the piperidine C4 carbon and the thienyl C3 carbon. This leads to a piperidine synthon and a thienyl synthon. The forward synthesis would then involve a cross-coupling reaction to form the C-C bond.
Approach B: C-N Bond Disconnection. This approach involves breaking one of the C-N bonds within the piperidine ring. This typically leads to a more linear precursor that can be cyclized to form the piperidine ring with the thienyl group already in place.
A common strategy for forming the piperidine ring is through the hydrogenation of a corresponding pyridine (B92270) precursor. mdpi.comnih.gov This is often a more practical approach as substituted pyridines can be more readily synthesized and subsequently reduced to the desired piperidine.
Table 1: Key Retrosynthetic Disconnections for 4-(3-Thienyl)piperidine
| Disconnection Type | Bond Broken | Precursors | Forward Reaction Type |
| C(4)-C(thienyl) | C-C | 4-Halopiperidine derivative + 3-Thienylboronic acid (or equivalent) | Suzuki or Stille cross-coupling |
| C(2)-N or C(6)-N | C-N | Acyclic amino-aldehyde or amino-ketone with a thienyl group | Reductive amination, intramolecular cyclization |
| Pyridine Reduction | C=C, C=N | 4-(3-Thienyl)pyridine | Catalytic hydrogenation |
Development and Optimization of Stereo- and Regioselective Synthesis Routes for the Compound
Achieving specific stereochemistry and regiochemistry is crucial in the synthesis of biologically active molecules. For 4-(3-thienyl)piperidine, this primarily involves controlling the substitution pattern on the piperidine ring, especially when additional chiral centers are present.
Stereoselective Synthesis:
When other substituents are present on the piperidine ring, creating specific stereoisomers becomes a key challenge. Several strategies have been developed for the stereocontrolled synthesis of substituted piperidines: nih.gov
Chiral Pool Synthesis: Starting from enantiomerically pure starting materials.
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor can yield an enantioenriched piperidine. acs.orgnih.gov
Substrate Control: Utilizing existing stereocenters in the substrate to direct the stereochemical outcome of subsequent reactions.
Regioselective Synthesis:
Regioselectivity is critical when synthesizing derivatives of 4-(3-thienyl)piperidine with additional functional groups. For example, functionalizing the piperidine ring at positions other than C4 requires precise control. Methods to achieve this include:
Directed Metalation: Using a directing group to guide the deprotonation and subsequent electrophilic quench at a specific position on the piperidine ring.
Ring-Closing Metathesis (RCM): Building a substituted piperidine ring from an acyclic precursor with strategically placed double bonds.
Intramolecular Michael Addition: An intramolecular conjugate addition can be a powerful tool for constructing the piperidine ring with high regio- and stereocontrol. mdpi.com
One notable approach involves the rhodium-catalyzed reaction of donor/acceptor carbenes for C-H functionalization, where the site-selectivity can be controlled by the choice of catalyst and the nitrogen-protecting group on the piperidine. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis Research
Modern synthetic chemistry places a strong emphasis on sustainability and "green" practices. unibo.itrasayanjournal.co.in The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. numberanalytics.comfrontiersin.orgmdpi.com In the context of synthesizing 4-(3-thienyl)piperidine and its derivatives, these principles can be applied in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. mdpi.com
Catalysis: Employing catalytic methods, including heterogeneous catalysts, which can be easily recovered and reused, is preferable to stoichiometric reagents. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ball milling can significantly reduce reaction times and energy consumption. rasayanjournal.co.intandfonline.commdpi.com
Table 2: Green Chemistry Approaches in Heterocyclic Synthesis
| Green Chemistry Principle | Application in 4-(3-Thienyl)piperidine Synthesis |
| Prevention | Designing syntheses to minimize byproduct formation. numberanalytics.com |
| Atom Economy | Utilizing addition and cycloaddition reactions. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. numberanalytics.com |
| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. mdpi.com |
| Design for Energy Efficiency | Using microwave irradiation or ultrasound to accelerate reactions. mdpi.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |
| Catalysis | Preferring catalytic reagents over stoichiometric ones. frontiersin.org |
Convergent and Divergent Synthetic Strategies for Analogs and Library Generation
In drug discovery, it is often necessary to synthesize a large number of related compounds (a library) to explore the structure-activity relationship (SAR). Convergent and divergent synthetic strategies are two powerful approaches for this purpose.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the final steps. This is efficient for producing a specific target molecule. For 4-(3-thienyl)piperidine analogs, this could involve synthesizing a variety of substituted piperidines and a range of thienyl derivatives, followed by a cross-coupling reaction to combine them.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different products. researchgate.net This is highly effective for generating a library of analogs. Starting with a core 4-(3-thienyl)piperidine scaffold, various functional groups can be introduced on the piperidine nitrogen or other positions of the rings to create a diverse library of compounds. researchgate.net
Table 3: Comparison of Convergent and Divergent Strategies
| Strategy | Description | Advantages for Library Generation |
| Convergent | Fragments are synthesized independently and then combined. | Efficient for complex molecules, allows for late-stage diversification. |
| Divergent | A common intermediate is transformed into multiple products. researchgate.net | Rapid generation of a large number of analogs from a single precursor. |
Analytical Spectroscopic and Chromatographic Techniques for Research Characterization and Purity Assessment of Synthesized Compounds
The unambiguous characterization and purity assessment of synthesized compounds are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.govnih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. They provide information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired connectivity and stereochemistry.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition (high-resolution mass spectrometry, HRMS). Fragmentation patterns can also offer structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as N-H bonds in the piperidine ring or C=C and C-S bonds in the thiophene (B33073) ring. researchgate.net
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound. nih.gov By using a suitable column and mobile phase, it can separate the target compound from any impurities or byproducts. A detector, such as a UV-Vis detector, is used to quantify the amount of each component.
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of 4-(3-thienyl)piperidine. It is particularly useful for purity assessment and can be coupled with a mass spectrometer (GC-MS) for structural identification of the separated components.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov
Purity is often confirmed by a combination of these techniques, for example, by demonstrating a single peak in an HPLC chromatogram and consistent data from NMR and MS analyses. nih.gov
Preclinical Pharmacological Profiling and Mechanistic Elucidation of 4 3 Thienyl Piperidine Hydrochloride
Ligand-Receptor Binding Affinity and Selectivity Profiling In Vitro
Research into 4-heterocyclylpiperidines, a class to which 4-(3-thienyl)piperidine belongs, has identified these structures as potent ligands for dopamine (B1211576) receptors, particularly the D4 subtype. nih.govacs.org Structure-activity relationship (SAR) studies have systematically explored modifications to the piperidine (B6355638) scaffold to optimize affinity and selectivity. nih.govacs.orgchemrxiv.org
Compounds containing a piperidine core attached to a heterocyclic aromatic ring, such as a thienyl group, have demonstrated high affinity for the human dopamine D4 (hD4) receptor. nih.govnih.gov The interaction is thought to involve the basic nitrogen of the piperidine ring forming a key interaction with an aspartate residue (Asp115) in the D4 receptor binding pocket, while the aromatic thienyl group participates in additional favorable interactions. chemrxiv.org
While specific binding affinity values for 4-(3-thienyl)piperidine hydrochloride are not extensively detailed in the provided literature, the broader class of 4-arylpiperidines consistently shows high affinity for the D4 receptor. For example, related 4-heterocyclylpiperidines have been developed that exhibit nanomolar antagonist activity at hD4 receptors with significant selectivity over other dopamine receptor subtypes like D2 and D3. nih.govacs.org Some piperidine-based scaffolds have also been evaluated for their binding at sigma (σ) receptors, indicating potential polypharmacology. chemrxiv.org
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |
| 4-Heterocyclylpiperidines | Dopamine D4 | Nanomolar range | >200-500 fold vs. D2/D3 nih.govacs.org |
| Piperidine Scaffolds | Sigma 1 (σ1) | Nanomolar range chemrxiv.org | Varies based on substitution |
| 3-Aryl Piperidines | Dopamine D4 | Potent agonists nih.gov | - |
Enzymatic Activity Modulation and Inhibition Kinetics Research
The piperidine nucleus is a common scaffold in various enzyme inhibitors. For instance, piperidine derivatives have been extensively studied as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov Kinetic studies of these inhibitors, such as the compound known as E2020 (a benzylpiperidine derivative), reveal a mixed-type inhibition of acetylcholinesterase (AChE). nih.gov This is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, which can be determined through analyses like Lineweaver-Burk plots. nih.gov
The inhibitory potential is quantified by the inhibitor dissociation constants for the free enzyme (KI) and the enzyme-substrate complex (KI'). nih.gov While direct studies on this compound's effect on enzymatic activity are not specified in the search results, the general principles of enzyme kinetics would apply. rug.nlkhanacademy.orgnih.gov Research on other piperidine-containing compounds shows they can act as inhibitors of enzymes like AChE and butyrylcholinesterase (BuChE), suggesting a potential area for investigation for this compound. nih.gov
| Kinetic Parameter | Definition | Relevance |
| IC50 | Concentration of an inhibitor that reduces enzyme activity by 50%. | Measures inhibitor potency. |
| Ki | Dissociation constant for the enzyme-inhibitor complex. | Indicates the binding affinity of the inhibitor. |
| Vmax | The maximum rate of reaction when the enzyme is saturated with substrate. | Can be affected by noncompetitive and uncompetitive inhibitors. khanacademy.org |
| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Can be affected by competitive and uncompetitive inhibitors. khanacademy.org |
Neurotransmitter Reuptake Inhibition and Release Modulation Studies in Research Models
Piperidine derivatives are a well-established class of neurotransmitter reuptake inhibitors. drugbank.com SAR studies have identified specific structural features that confer potent inhibitory activity at serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters. nih.govnih.gov For example, certain [(aryloxy)(pyridinyl)methyl]piperidine derivatives have been identified as selective serotonin reuptake inhibitors (SSRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual SNRIs. nih.gov
The nature of the aromatic ring and substitutions on the piperidine structure are critical in determining the potency and selectivity for each monoamine transporter. nih.gov While direct data for this compound is not available, its structural similarity to known reuptake inhibitors suggests this is a plausible mechanism of action that warrants investigation. Docking simulations on related compounds have shown that the ligand binding pocket is formed by transmembrane domains 1, 3, and 6 of the transporters. nih.gov
Ion Channel Gating and Modulation Research Using Electrophysiological Techniques
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission and are modulated by a wide range of compounds. nih.govnih.gov The piperidine moiety is present in compounds that interact with various ion channels. Notably, research on the N-methyl-D-aspartate (NMDA) receptor ionophore complex has utilized [3H]N-(1-[thienyl]cyclohexyl) piperidine ([3H]TCP) as a radioligand to study channel function. nih.gov This demonstrates that a thienyl-piperidine structure can directly interact with a ligand-gated ion channel complex. Studies using this ligand have shown that polyamines can enhance its binding by increasing the association rate and decreasing the dissociation rate, suggesting a modulation of the ion channel's conformational state. nih.gov Electrophysiological techniques would be required to determine if this compound directly gates or modulates ion channels, and to characterize the nature of such interactions (e.g., block, potentiation).
Intracellular Signaling Pathway Perturbation Analysis (e.g., Akt kinase inhibition, phosphorylation cascades)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is implicated in various diseases, including cancer. tbzmed.ac.irscbt.com Several piperidine-based molecules have been developed as potent inhibitors of Akt kinases. nih.govnih.govresearchgate.net These inhibitors are designed to block the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates. scbt.com
For instance, a series of 3,4,6-trisubstituted piperidine derivatives were developed as potent Akt1 inhibitors. nih.gov Mechanistic studies demonstrated that these compounds could significantly inhibit the phosphorylation of proteins downstream of Akt kinase in both cell lines and in vivo tumor tissues. nih.gov Given that the piperidine scaffold is a key feature of many reported Akt inhibitors, it is plausible that this compound could perturb this or other intracellular signaling cascades. nih.gov
| Pathway Component | Function | Effect of Inhibition |
| PI3K | Generates PIP3, which recruits Akt to the cell membrane. | Prevents Akt activation. |
| Akt (PKB) | Serine/threonine kinase that regulates cell survival, proliferation, and metabolism. tbzmed.ac.ir | Induces apoptosis, arrests cell cycle. tbzmed.ac.irnih.gov |
| PTEN | A phosphatase that negatively regulates the PI3K/Akt pathway. tbzmed.ac.ir | Loss of PTEN leads to pathway hyperactivation. |
| mTOR | A downstream effector of Akt involved in cell growth and protein synthesis. | Inhibition reduces cell growth and proliferation. |
Functional Antagonist/Agonist Activity Assessment in Cell-Based and Organ Bath Assays
Consistent with the binding affinity data, functional assays have confirmed that many piperidine derivatives act as antagonists at the dopamine D4 receptor. nih.govacs.orgmdpi.com For example, compound 36, a 4-isoxazolylpiperidine, was identified as a nanomolar antagonist at human D4 receptors. nih.govacs.org Functional activity is often assessed using cell-based assays that measure the cellular response to receptor activation, such as G-protein activation or β-arrestin recruitment, which can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET). mdpi.com
In such assays, an antagonist would block the response elicited by a known agonist. Studies on piperidine analogs of known D4 ligands have demonstrated robust antagonist profiles across multiple transducers. mdpi.com Conversely, other series of 3-aryl piperidine analogs have been found to be potent and efficacious human dopamine D4 agonists. nih.gov Additionally, different piperazine (B1678402) scaffolds, which are structurally related to piperidines, have been identified as pure opioid receptor antagonists in [35S]GTPγS functional assays. nih.gov The specific functional activity of this compound would need to be determined in similar cell-based or tissue-based functional assays.
Target Engagement and Validation Studies in Preclinical Biological Systems
Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target in a complex biological system. For CNS-active compounds, this often involves demonstrating that the drug can cross the blood-brain barrier and occupy its target receptor in the brain. For piperidine-based D4 antagonists, preclinical studies have shown that lead compounds can achieve brain levels significantly higher than plasma levels. nih.govacs.org
For compounds targeting signaling pathways, target engagement can be validated by measuring the modulation of downstream biomarkers. For example, the in vivo efficacy of piperidine-based Akt inhibitors has been linked to the significant inhibition of the phosphorylation of downstream proteins in tumor tissue from xenograft models. nih.gov These studies provide critical validation that the compound is engaging its target in a physiologically relevant manner and eliciting the expected biological response.
Structure Activity Relationship Sar and Computational Chemistry Investigations of 4 3 Thienyl Piperidine Hydrochloride Analogs
Rational Design Principles for Structural Modification and Analog Generation
The rational design of 4-(3-Thienyl)piperidine analogs often begins with the principle of bioisosteric replacement. In this approach, functional groups or rings are substituted with others that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. For instance, research on JDTic, a potent kappa-opioid receptor (KOR) antagonist, has shown that replacing the 3-hydroxyphenyl ring with a 3-thienyl group can maintain high potency and selectivity. nih.gov This suggests that the thienyl ring can effectively mimic the interactions of the phenyl ring at the receptor site. nih.gov
Structural modifications are guided by a desire to explore the chemical space around the core scaffold. This involves:
Scaffold Hopping: Replacing the central piperidine (B6355638) ring with other cyclic systems to discover novel intellectual property and potentially improved properties.
Substituent Variation: Introducing a variety of functional groups onto the thienyl and piperidine rings to probe for new interactions with the target protein.
Conformational Constraint: Introducing rigid elements or stereocenters to lock the molecule into a specific, biologically active conformation. For example, the use of spirocyclic, fused, and bridged scaffolds can advantageously alter pharmacokinetic properties. enamine.net
Systematic Exploration of Substituent Effects on Biological Activity and Selectivity
The biological activity of 4-(3-Thienyl)piperidine analogs is highly sensitive to the nature and position of substituents on both the thienyl and piperidine rings.
Substituents on the Piperidine Nitrogen: The group attached to the piperidine nitrogen is a critical determinant of activity. In studies of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) derivatives, which share structural similarities, modifications at this position significantly impact affinity for the dopamine (B1211576) transporter. nih.gov Increasing the size and lipophilicity of N-substituents can improve binding affinity up to a certain point. nih.gov Monoalkyl N-substituted derivatives, such as N-butyl and N-(cyclopropylmethyl) analogs, have demonstrated exceptionally high affinity. nih.gov
Substituents on the Thienyl Ring: The electronic properties of the thienyl ring can be modulated by adding substituents. In a study on thienylpyridyl-containing acetamides, the position of a fluorine atom on a phenyl ring had a significant effect on insecticidal activity, with the order of activity being 4-F > 3-F > 2-F. mdpi.com While not a direct analog, this highlights the sensitivity of biological activity to substituent position on an aromatic ring connected to a heterocyclic system.
Substituents on the Piperidine Ring: Adding substituents to the piperidine ring itself can enforce specific conformations and introduce new interactions. In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), piperidine-substituted thiophene[3,2-d]pyrimidines were designed to improve drug resistance profiles. nih.gov
The following table summarizes the general effects of substitutions on related piperidine analogs:
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Piperidine Nitrogen | Small alkyl groups (e.g., butyl) | Can significantly increase binding affinity. | nih.gov |
| Piperidine Nitrogen | Bulky or highly lipophilic groups | May improve binding up to a point, then decrease activity. | nih.gov |
| Thienyl/Aryl Ring | Halogens (e.g., Fluorine) | Position-dependent; can enhance potency. | mdpi.com |
Conformational Analysis and its Correlation with Pharmacological Profile
The three-dimensional shape, or conformation, of a 4-(3-Thienyl)piperidine analog is crucial for its interaction with a biological target. The piperidine ring typically exists in a chair conformation, with the 4-(3-thienyl) substituent occupying either an axial or equatorial position. The preferred orientation can significantly impact the molecule's pharmacological profile.
The relative orientation of the thienyl ring with respect to the piperidine ring is also a key factor. This torsional angle determines which "face" of the thienyl ring is presented to the binding site. The energy barrier for rotation around the C-C bond connecting the two rings influences the conformational flexibility of the molecule. Analogs that are conformationally restricted to the "active" conformation often exhibit higher potency and selectivity. Computational methods, such as quantum mechanics and molecular mechanics calculations, are employed to determine the relative energies of different conformations and to understand how structural modifications influence the conformational landscape.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding how 4-(3-Thienyl)piperidine analogs interact with their target proteins at an atomic level. nih.gov
Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a target protein. gyanvihar.org For example, docking studies of novel piperidine derivatives with the Ls-AChBP (a surrogate for nicotinic acetylcholine (B1216132) receptors) revealed that interactions with specific amino acid residues, such as Trp 143, are essential for high binding affinity. nih.gov Similarly, docking of thiazolo[3,2-a]pyridine derivatives into the active site of α-amylase showed that specific hydrogen bonds and hydrophobic contacts were crucial for binding. nih.gov These studies help rationalize observed SAR and guide the design of new analogs with improved binding.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations can assess the stability of the binding pose predicted by docking and reveal how the protein structure might adapt to the bound ligand. nih.gov For instance, MD simulations of thiazolo[3,2-a]pyridine derivatives confirmed the stability of the ligand-protein complex, with Root Mean Square Deviation (RMSD) values remaining below 2 Å, indicating a stable interaction. nih.gov
A summary of key interactions identified through docking studies of related compounds is presented below:
| Compound Class | Target Protein | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Trp58, Tyr62, Asp197, Glu233, His305 | Hydrogen bonds, π-Alkyl, Halogen interactions | nih.gov |
| Pyridine-substituted piperidines | Ls-AChBP | Trp 143 | Sulfur-π interactions, Water-bridged H-bonds | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Research
QSAR and pharmacophore modeling are computational strategies used to build predictive models that correlate chemical structure with biological activity. researchgate.net
QSAR: QSAR models use statistical methods to establish a mathematical relationship between the physicochemical properties of a series of compounds and their potencies. These models can then be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize. For a series of pyridine-3-carbonitriles, 2D-QSAR studies were used to create a statistically significant model for predicting vasorelaxant activity. rsc.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.net These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). The resulting pharmacophore can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that may have the desired biological activity. researchgate.netresearchgate.net
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Research
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.orgwikipedia.org
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). sciforschenonline.org It helps identify small, efficient fragments that can be grown into more potent leads without becoming excessively large. nih.gov
Formula: LE = (1.37 * pIC50) / HAC
Lipophilic Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (logP or logD). wikipedia.org High lipophilicity can lead to problems such as poor solubility, metabolic instability, and off-target toxicity. LLE helps guide optimization towards compounds that achieve high potency without becoming overly "greasy." sciforschenonline.org A higher LLE value is generally desirable. sciforschenonline.org
Formula: LLE = pIC50 - logP
Studies on various piperidine-containing compounds have shown the utility of these metrics. For instance, in a series of σ1 receptor ligands, certain piperidine derivatives exhibited a considerably higher LLE than the initial lead compounds, a result of their lower lipophilicity compensating for slightly lower affinity. nih.gov This indicates they are more efficient binders and potentially better starting points for further development.
| Metric | Definition | Importance in Lead Optimization | Reference |
| Ligand Efficiency (LE) | Potency per heavy atom. | Identifies compounds that bind efficiently for their size. Aims for LE > 0.3. | sciforschenonline.orgnih.gov |
| Lipophilic Efficiency (LLE) | Potency minus logP. | Balances potency with lipophilicity to avoid "molecular obesity." Aims for LLE > 5. | sciforschenonline.orgacs.org |
Ligand-Target Interaction Studies (e.g., site-directed mutagenesis, co-crystallization research)
While computational models are powerful, experimental validation is essential to confirm ligand-target interactions.
Co-crystallization Research: Obtaining an X-ray crystal structure of a ligand bound to its target protein provides the most definitive and detailed view of the binding interaction. nih.gov This "snapshot" can confirm docking predictions, reveal unexpected interactions, and provide a precise blueprint for further structure-based design. nih.gov The process involves crystallizing the protein in the presence of the ligand, a technique that has been successfully applied to piperidine derivatives and their targets. nih.gov
Site-Directed Mutagenesis: This technique provides strong evidence for the importance of specific amino acid residues in ligand binding. nih.gov By mutating a residue in the protein's active site (e.g., changing an alanine (B10760859) to a glutamine) and then measuring the ligand's binding affinity to the mutated protein, researchers can determine if that residue plays a critical role. nih.gov A significant drop in binding affinity after mutation suggests a direct and important interaction. This method has been used to validate hypothesized allosteric binding sites for inhibitors of human adenosine (B11128) kinase. nih.gov
These experimental approaches, when used in conjunction with computational modeling and SAR studies, provide a comprehensive understanding of how 4-(3-Thienyl)piperidine analogs function at the molecular level, paving the way for the creation of more effective and selective therapeutic agents.
Preclinical Pharmacokinetic and Biotransformation Research of 4 3 Thienyl Piperidine Hydrochloride
Interspecies Differences in Metabolic Pathways and Pharmacokinetic Parameters in ResearchData from multiple preclinical species (e.g., mouse, rat, dog, monkey) are compared with human in vitro data to identify any significant interspecies differences in metabolism and pharmacokinetics. This comparison is crucial for selecting the most appropriate animal species for toxicology studies and for predicting human pharmacokinetics. For instance, the specific CYP enzymes responsible for metabolism can vary between species, leading to different metabolite profiles and clearance rates. Understanding these differences is essential for the successful extrapolation of preclinical data to humans.
Without specific studies on 4-(3-Thienyl)piperidine hydrochloride, the information above remains a general description of the standard preclinical evaluation process.
Applications of 4 3 Thienyl Piperidine Hydrochloride As a Research Probe and Tool Compound
Development and Utilization as a Selective Pharmacological Ligand for Receptor Characterization
The thienylpiperidine moiety is a key structural feature in a variety of ligands designed for high-affinity and selective binding to specific neuroreceptors and transporters. Its utility stems from the thiophene (B33073) ring acting as a versatile bioisostere for a phenyl group, offering unique electronic and steric properties that can be fine-tuned to optimize interactions with a protein's binding site. nih.gov
Research has focused extensively on incorporating this scaffold into inhibitors of the dopamine (B1211576) transporter (DAT), a protein critical for regulating dopaminergic neurotransmission. nih.govnih.gov The disruption of dopamine uptake is linked to numerous psychiatric disorders, making DAT a significant therapeutic target. mdpi.com Structure-activity relationship (SAR) studies on derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a potent DAT inhibitor, have shown that considerable structural modifications to the piperidine (B6355638) nitrogen are permissible while retaining nanomolar affinity for the transporter. nih.gov For instance, monoalkyl N-substituted derivatives, such as the N-butyl analog, demonstrated exceptionally high affinity for the BTCP binding site on the DAT, with IC50 values as low as 0.3 nM. nih.gov
Furthermore, the bioisosteric replacement of a phenyl ring with a thiophene ring in other classes of piperidine-based DAT ligands has produced some of the most potent and selective compounds for this transporter. nih.gov This strategic substitution underscores the value of the thienyl group in achieving desired pharmacological profiles for receptor characterization.
| Compound | Target | Binding Affinity (IC50, nM) | Selectivity (DAT/SERT) |
|---|---|---|---|
| GBR 12909 (Reference) | DAT | 14 | 6.1 |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine (1a) | DAT | - | - |
| Analog 9 | DAT | 6.6 | 33.8 |
| Analog 19a (Thiophene-containing) | DAT | 6.0 | 30.0 |
Table 1. Binding affinities of selected piperidine analogues for the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). Data highlights the improved potency and selectivity of derivatives, including a thiophene-containing analog. nih.gov
Application in Affinity Chromatography and Chemical Proteomics for Target Deconvolution
The 4-(3-thienyl)piperidine structure is a suitable scaffold for the design of chemical probes used in affinity chromatography and chemical proteomics. nih.gov These techniques are powerful for identifying the specific protein targets of a bioactive compound, a process known as target deconvolution. nih.gov Although specific applications of a 4-(3-thienyl)piperidine-based probe are not extensively documented, the principles of chemical proteomics provide a clear framework for its potential use.
To create a probe, the 4-(3-thienyl)piperidine core would be chemically modified to include a linker arm and a reporter tag (like biotin) or to be directly immobilized on a solid support, such as agarose (B213101) beads. nih.govthermofisher.com The piperidine nitrogen is a common site for such modifications. This "bait" molecule can then be incubated with a complex biological sample, such as a cell lysate. Proteins that specifically bind to the thienylpiperidine ligand are "fished" out of the mixture and subsequently identified using mass spectrometry. nih.gov This approach is invaluable for confirming intended targets and discovering previously unknown off-target interactions, which is critical for understanding a compound's full biological activity. researchgate.net
Utility in In Vitro and Ex Vivo Disease Models for Mechanistic Pathway Exploration
Derivatives containing the piperidine scaffold are valuable as in vitro tool compounds for dissecting the molecular mechanisms of diseases. nih.gov For example, highly selective antagonists for the dopamine D4 receptor, built upon a difluoropiperidine scaffold, have been developed as research tools to investigate their role in L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term Parkinson's disease therapy. nih.govresearchgate.net
These selective antagonists allow researchers to isolate the function of the D4 receptor in cellular and tissue models. By applying these tool compounds to in vitro cell cultures or ex vivo brain slice preparations from animal models of Parkinson's disease, scientists can probe how D4 receptor blockade affects neuronal signaling pathways implicated in LID. nih.govnih.gov Such experiments are crucial for validating the D4 receptor as a therapeutic target and for understanding the complex neurobiology of movement disorders. The exceptional selectivity of these compounds ensures that the observed effects can be confidently attributed to the modulation of the D4 receptor, making them superior to less selective drugs for mechanistic studies. nih.gov
Role in Understanding Structure-Function Relationships of Biological Macromolecules
The 4-(3-thienyl)piperidine scaffold has been instrumental in elucidating the structure-function relationships of biological macromolecules, particularly the dopamine transporter (DAT). nih.govnih.gov Structure-activity relationship (SAR) studies, which involve systematically modifying a chemical structure and measuring the effect on its biological activity, provide deep insights into how a ligand interacts with its binding site.
SAR studies on thienylpiperidine derivatives have revealed key features necessary for high-affinity DAT binding. For example, research has shown that the nature of the substituent on the piperidine nitrogen significantly influences binding affinity, and the replacement of a phenyl ring with a thiophene ring can enhance both potency and selectivity. nih.govnih.gov These experimental findings are used to build and refine computational models of the DAT binding pocket. frontiersin.orgnih.gov By docking different thienylpiperidine analogs into these models and comparing the predicted binding modes with experimental SAR data, researchers can map the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern ligand recognition and protein function. nih.govmdpi.com This integrated approach accelerates the rational design of new ligands with tailored pharmacological properties. mdpi.com
Development of Radiolabeled or Fluorescent Analogs for Imaging Research
The development of radiolabeled or fluorescent analogs of selective ligands is essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and for cellular imaging studies. The thienylpiperidine scaffold is a promising platform for creating such imaging probes. Although a specific radiotracer of 4-(3-thienyl)piperidine has not been reported, the successful development of numerous other piperidine-based PET ligands demonstrates the feasibility of this approach. nih.govnih.gov
For PET imaging, a derivative of 4-(3-thienyl)piperidine could be synthesized to incorporate a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govnih.govnih.gov Such a radiotracer would allow for the non-invasive visualization and quantification of its target (e.g., DAT) in the living brain. This technology is invaluable for studying receptor density in neuropsychiatric disorders and for confirming that a new drug engages its target in the brain. nih.gov
Similarly, attaching a fluorescent molecule to the thienylpiperidine core could yield probes for use in fluorescence microscopy. Thiophene-based heterocyclic systems can form the basis of highly fluorescent molecules, making them suitable for this application. nih.gov These fluorescent probes would enable researchers to visualize the subcellular localization of the target protein in cells and tissues, providing further insights into its biological function.
Future Research Trajectories and Methodological Innovations for Thienylpiperidine Derivatives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of novel thienylpiperidine derivatives. researchgate.netnih.gov These computational tools can process vast and complex datasets to identify subtle structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov ML models, particularly deep learning and graph neural networks, are being employed to predict a wide range of properties for new virtual compounds based on the thienylpiperidine scaffold. youtube.com This includes predicting target affinity, selectivity, and crucial pharmacokinetic parameters such as blood-brain barrier (BBB) permeability. clinmedkaz.org
Generative AI models can design entirely new molecules de novo. nih.gov By training these models on known active molecules containing the thienylpiperidine core, researchers can generate novel, synthetically accessible derivatives that are optimized for specific, multi-parameter objectives. nih.gov Explainable AI (XAI) approaches, such as SHAP (Shapley Additive Explanations), are also being used to understand the model's predictions, providing chemically intuitive insights into why a particular modification, like adding a benzyl-piperidine moiety, might increase the probability of dual-target activity. mdpi.com This predictive power significantly reduces the time and cost associated with synthesizing and testing new compounds, accelerating the identification of promising research candidates. researchgate.net
| AI/ML Method | Application in Thienylpiperidine Derivative Research | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on physicochemical properties and molecular descriptors. | Rapidly estimates the potency and selectivity of virtual compound libraries. |
| Deep Neural Networks (DNNs) | Models complex, non-linear relationships between chemical structure and biological effect. | Improved prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
| Generative Adversarial Networks (GANs) | Designs novel molecular structures de novo based on learned features of the thienylpiperidine scaffold. | Discovery of innovative derivatives with optimized multi-target profiles. |
| Graph Convolutional Networks (GCNs) | Learns directly from the 2D/3D graph structure of molecules to predict interactions. | More accurate prediction of drug-target interactions and binding affinities. |
| Natural Language Processing (NLP) | Mines scientific literature to identify novel targets and associations for the thienylpiperidine scaffold. | Uncovering new research hypotheses and potential therapeutic applications. |
Advancements in High-Throughput Screening Methodologies for Novel Activities
High-Throughput Screening (HTS) remains a cornerstone of drug discovery, but recent technological advancements are expanding its scope and relevance for exploring the full potential of thienylpiperidine derivatives. nih.gov The field is moving beyond traditional biochemical assays toward more physiologically relevant systems. mdpi.com Innovations include the use of 3D cell culture models, such as organoids, and even whole-organism screening using models like zebrafish larvae, which can provide early insights into a compound's activity and potential toxicity in a living system. nih.govtechnologynetworks.com
Automation, miniaturization, and the use of microfluidics allow for the screening of vast compound libraries with minimal reagent consumption. mdpi.compharmtech.com Furthermore, label-free detection technologies, particularly high-throughput mass spectrometry, are enabling the direct measurement of substrate turnover or ligand binding without the need for fluorescent or radioactive labels, which can sometimes interfere with the assay. nih.gov These advanced HTS platforms can be used to screen libraries of thienylpiperidine derivatives against diverse target classes, facilitating the discovery of entirely new biological activities and repurposing opportunities beyond their originally intended targets. nih.gov
| Screening Technology | Description | Advantage for Thienylpiperidine Research |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to assess multiple cellular parameters (e.g., morphology, protein localization). | Provides deep phenotypic insights into a compound's effect on complex cellular systems. |
| 3D Spheroid/Organoid Screening | Uses self-assembled 3D cell cultures that better mimic in vivo tissue architecture and function. | Offers more clinically relevant data on efficacy and toxicity for CNS-targeted compounds. mdpi.com |
| Zebrafish Larvae Screening | Utilizes whole, transparent organisms for rapid, automated screening of compound effects on behavior and development. nih.gov | Enables early, in vivo assessment of bioactivity and potential neurotoxicity. |
| Affinity Selection Mass Spectrometry (AS-MS) | Identifies compounds that bind to a target protein by separating protein-ligand complexes from unbound compounds. | A powerful method for discovering novel targets for thienylpiperidine derivatives. |
| DNA-Encoded Library (DEL) Technology | Screens massive libraries where each compound is tagged with a unique DNA barcode for identification. | Allows for the exploration of an immense chemical space to find novel binders to a target of interest. |
Exploration of Multi-Target Directed Ligands Based on the Thienylpiperidine Scaffold
The "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like many CNS disorders. patsnap.com This has led to the rise of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple biological targets simultaneously. nih.govnih.gov The thienylpiperidine scaffold is an attractive starting point for MTDL design due to its structural versatility, which allows for the incorporation of different pharmacophores to engage multiple targets.
The development of MTDLs is often guided by a deep understanding of disease pathology and computational design strategies. mdpi.comresearchgate.net For instance, a thienylpiperidine derivative could be engineered to inhibit a primary target, such as a neurotransmitter transporter, while also acting as an antagonist at a specific G-protein coupled receptor implicated in the same disease pathway. nih.gov This approach can lead to synergistic efficacy and a more robust therapeutic profile compared to administering a combination of single-target agents. nih.gov Recent work has demonstrated the successful design of MTDLs from piperidine-containing natural products like piperine (B192125) for complex conditions such as Alzheimer's disease. nih.govresearchgate.net
| Potential Target Combination | Therapeutic Rationale for CNS Disorders | Example of MTDL Approach |
| Serotonin (B10506) Transporter (SERT) & 5-HT1A Receptor | Combine reuptake inhibition with receptor modulation to enhance antidepressant effects and potentially reduce side effects. | A single molecule with moieties binding to both the transporter and the autoreceptor. |
| Dopamine (B1211576) Transporter (DAT) & Sigma-1 Receptor | Modulate dopaminergic tone while providing neuroprotective effects through sigma-1 receptor engagement. | Design a ligand that fits the pharmacophores of both distinct binding sites. |
| Acetylcholinesterase (AChE) & BACE1 | Address both symptomatic cholinergic decline and underlying amyloid pathology in Alzheimer's disease. | A hybrid molecule containing pharmacophores for both enzyme active sites. nih.gov |
| Histone Deacetylase (HDAC) & Monoamine Oxidase B (MAO-B) | Provide neuroprotection through epigenetic modulation and reduction of oxidative stress. | A dual-inhibitor designed to interact with the catalytic machinery of both enzymes. |
Application of Advanced Imaging Techniques (e.g., PET, SPECT) for In Vivo Target Engagement Research (preclinical, non-human)
Confirming that a CNS-active compound reaches its intended target in the brain is a critical step in preclinical research. simbecorion.com Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive molecular imaging techniques that allow for the real-time visualization and quantification of drug-target interactions in living, non-human subjects. nih.gov These methods are highly translational, as similar protocols can be applied in both preclinical animal models and clinical studies. researchgate.net
To conduct such a study, a derivative of 4-(3-thienyl)piperidine would be synthesized and radiolabeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) to create a PET radiotracer. nih.gov This radiotracer is then administered to an animal model, and the PET scanner detects the signals emitted, allowing researchers to map the distribution and density of the target in the brain. nih.gov By performing displacement studies, where the radiotracer is administered alongside an unlabeled version of the drug candidate, researchers can quantify the degree of target occupancy at different dose levels. This provides invaluable in vivo data on the pharmacokinetic/pharmacodynamic relationship, helping to validate the mechanism of action and guide dose selection for further studies. nih.gov
| Step | Description | Rationale & Importance |
| 1. Precursor Synthesis | A derivative of the thienylpiperidine compound is synthesized with a suitable position for the attachment of a radioisotope. | To create a molecule that can be efficiently radiolabeled in the final step. |
| 2. Radiolabeling | A short-lived radioisotope (e.g., 11C or 18F) is incorporated into the precursor molecule using rapid chemical reactions. | To create a PET tracer that emits a detectable signal for imaging. |
| 3. In Vivo Imaging | The radiolabeled tracer is administered to a preclinical animal model (e.g., a rodent or non-human primate). | To visualize the distribution of the tracer and its binding to the target in the living brain. |
| 4. Target Occupancy Study | The imaging study is repeated after administration of a non-radiolabeled version of the drug candidate. | To measure the displacement of the tracer from the target, thereby quantifying target engagement by the drug. |
| 5. Data Analysis | Kinetic modeling is applied to the dynamic PET data to calculate key parameters like binding potential and receptor occupancy. | To establish a quantitative relationship between drug dose/concentration and its effect on the target in vivo. |
Research into Bioconjugation Strategies for Targeted Delivery in Research Models
Bioconjugation involves covalently linking a small molecule, such as a thienylpiperidine derivative, to a larger biological entity to enhance its delivery and therapeutic properties. pharmiweb.comspringernature.com This is a particularly promising strategy for CNS-active compounds, where crossing the blood-brain barrier (BBB) is a major challenge. nih.gov In a research context, bioconjugation can be used to create highly specific molecular probes to study biological systems.
One advanced strategy is the creation of antibody-drug conjugates (ADCs), where the thienylpiperidine derivative (the "payload") is attached via a specialized linker to a monoclonal antibody. nih.govnih.gov This antibody can be designed to target a specific receptor expressed on the surface of brain endothelial cells, such as the transferrin receptor (TfR1), to facilitate transport across the BBB. acs.org Other strategies involve conjugation to cell-penetrating peptides or encapsulation within protein nanocages like ferritin. acs.orgnih.gov These approaches aim to increase the concentration of the compound at its site of action within the CNS, which could allow for the investigation of biological effects that are not observable when the compound is administered systemically in its free form. nih.gov
| Bioconjugation Strategy | Carrier Molecule | Linker Type | Research Application |
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody (e.g., anti-TfR1) | Cleavable (e.g., Valine-Citrulline) or Non-cleavable | To facilitate receptor-mediated transcytosis across the BBB and deliver the compound to the brain parenchyma. nih.govmdpi.com |
| Peptide-Drug Conjugate (PDC) | Cell-Penetrating Peptide (CPP) | Disulfide or Thioether | To enhance cellular uptake within the CNS after crossing the BBB. |
| Polymer Conjugation (PEGylation) | Polyethylene Glycol (PEG) | Ester or Amide | To improve solubility and modify the pharmacokinetic profile of the compound in research models. |
| Nanocage Encapsulation | Protein (e.g., Human Ferritin) | Covalent attachment to engineered cysteine residues | To protect the compound from degradation and facilitate targeted delivery to specific cell types expressing the corresponding receptor. nih.gov |
Addressing Unmet Research Needs and Bridging Knowledge Gaps in the Field
Despite the promise of the thienylpiperidine scaffold, several knowledge gaps remain that represent key areas for future investigation. A primary challenge in CNS drug discovery is the poor translation from preclinical animal models to clinical outcomes. simbecorion.com Therefore, a critical unmet need is the development of more predictive in vitro and in vivo models that better recapitulate the complexity of human neurological diseases. patsnap.com
Future research must focus on elucidating the complete biological activity spectra of thienylpiperidine derivatives. clinmedkaz.org While a primary target may be known, the full range of off-target interactions is often poorly understood. Advanced techniques like chemical proteomics can help identify the complete target profile of these compounds, uncovering potential new applications or predicting unforeseen side effects. Furthermore, exploring the polypharmacology of these molecules—how they interact with multiple targets—is crucial. researchgate.net A deeper understanding of how MTDLs based on this scaffold achieve their effects at a systems level will be essential for designing the next generation of CNS research tools and therapeutics.
| Unmet Research Need / Knowledge Gap | Proposed Research Trajectory / Methodological Innovation | Expected Outcome |
| Poor Preclinical-to-Clinical Translation | Development and use of human iPSC-derived neuron/glia co-cultures and brain organoid models for compound testing. | Improved prediction of compound efficacy and neurotoxicity in a human-relevant context. |
| Incomplete Target Profile (Off-Targets) | Application of unbiased chemical proteomics and affinity-based protein profiling to identify all binding partners of a compound. | A comprehensive understanding of the compound's mechanism of action and potential for polypharmacology. |
| Understanding In Vivo Target Engagement | Routine use of PET/SPECT imaging in preclinical models to confirm CNS penetration and target binding. | Quantitative data linking dose, target occupancy, and biological effect in a living system. |
| Elucidating Complex Network Effects | Systems biology approaches that integrate transcriptomic, proteomic, and metabolomic data following compound treatment. | Insight into how modulating a target with a thienylpiperidine derivative affects broader cellular pathways and networks. |
| Limited BBB Penetration | Rational design of derivatives with optimized physicochemical properties (e.g., lower polar surface area, optimal lipophilicity) guided by AI/ML models. | Increased brain exposure and enhanced efficacy in CNS research models. |
Q & A
Q. What are the key considerations when synthesizing 4-(3-Thienyl)piperidine hydrochloride to ensure high yield and purity?
Methodological Answer:
- Synthetic Route: Utilize nucleophilic substitution between 3-thienylmethyl halides and piperidine derivatives under anhydrous conditions. For example, ethanol or methanol as solvents and bases like K₂CO₃ or NaH to deprotonate intermediates .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the hydrochloride salt .
- Critical Parameters: Control reaction temperature (reflux at 60–80°C) and stoichiometric ratios (1:1.2 piperidine to halide) to minimize byproducts like unreacted starting materials or over-alkylated derivatives .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the piperidine ring conformation and thienyl group attachment. Aromatic protons from the thienyl moiety typically resonate at δ 6.8–7.5 ppm .
- HPLC-MS: Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₄NS·HCl) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt formation (HCl coordination to the piperidine nitrogen) .
Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?
Methodological Answer:
- Solubility Screening: Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4). Add co-solvents (e.g., 10% cyclodextrin) if precipitation occurs .
- Stability Protocols: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like oxidized thienyl groups or hydrolyzed piperidine .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Analog Synthesis: Modify the thienyl substituents (e.g., 2- vs. 3-thienyl) or piperidine N-alkylation to assess steric/electronic effects on target binding .
- Biological Assays: Pair SAR with functional assays (e.g., receptor binding IC₅₀, enzyme inhibition) to correlate structural changes with activity shifts. For example, fluorination of the thienyl ring may enhance metabolic stability .
Q. How can researchers resolve contradictions in reported biological activity data for piperidine hydrochloride derivatives?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .
- Purity Reassessment: Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents or byproducts) influencing activity .
- Species/Tissue Specificity: Test compounds across multiple cell lines (e.g., HEK293 vs. primary neurons) to identify context-dependent effects .
Q. What computational strategies are employed to predict the binding modes of this compound with neurological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., sigma-1 or dopamine receptors). Focus on piperidine’s amine and thienyl’s sulfur as key pharmacophores .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical residue interactions (e.g., hydrogen bonds with Asp126 in sigma-1) .
Q. How should researchers design experiments to investigate metabolic pathways of this compound in vivo?
Methodological Answer:
- Metabolite Identification: Administer the compound to rodent models and analyze plasma/liver extracts via LC-HRMS. Target phase I metabolites (e.g., thienyl oxidation) and phase II conjugates (glucuronides) .
- Enzyme Inhibition Studies: Incubate with human liver microsomes + CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
